1,7-Diazaspiro[4.4]nonan-6-one: Technical Profile & Synthetic Utility
1,7-Diazaspiro[4.4]nonan-6-one: Technical Profile & Synthetic Utility
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 1,7-Diazaspiro[4.4]nonan-6-one , a privileged spirocyclic scaffold in modern drug discovery.
[1]
Executive Summary
1,7-Diazaspiro[4.4]nonan-6-one (CAS: 1203682-72-7) is a bicyclic, spiro-fused heterocycle comprising a pyrrolidine ring and a
Chemical Architecture & Properties[1][3][4]
Structural Analysis
The molecule consists of two orthogonal five-membered rings.[1] The spiro-center (C5) creates a rigid geometric constraint that projects functional groups into defined vectors, reducing the entropic penalty upon protein binding.
-
Molecular Formula:
[3][4] -
Stereochemistry: The C5 spiro-carbon is a stereogenic center.[1] The scaffold exists as
and enantiomers. The -isomer is topologically derived from L-proline.[1]
Physicochemical Profile
The following data represents the core scaffold (HCl salt or free base where noted).
| Property | Value | Notes |
| LogP (Calc) | -0.4 to 0.2 | Highly polar due to amine/lactam functionality.[1] |
| TPSA | ~41 Ų | Favorable for CNS penetration (Blood-Brain Barrier). |
| H-Bond Donors | 2 | Secondary amine (N1) and Amide (N7). |
| H-Bond Acceptors | 2 | Carbonyl (O) and Amine (N1). |
| pKa (N1) | ~9.5 - 10.5 | Typical secondary amine basicity. |
| pKa (N7) | ~15 | Lactam nitrogen (non-basic). |
| Solubility | High | Soluble in water, MeOH, DMSO; HCl salt is hygroscopic. |
Structural Diagram (Numbering)
The numbering convention typically assigns position 1 to the amine nitrogen of the pyrrolidine ring, proceeding to the spiro junction (5), and then to the lactam ring.
[1]
Synthetic Methodologies
The most robust synthetic route utilizes L-Proline as a chiral pool starting material.[1] This approach ensures enantiomeric purity and allows for scalable production. The key transformation is the
Synthesis Protocol: The Alkylation-Cyclization Route[1]
Objective: Synthesis of (S)-1,7-diazaspiro[4.4]nonan-6-one from N-Boc-L-Proline Methyl Ester.
Reagents Required:
-
Starting Material: N-Boc-L-Proline Methyl Ester.[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide) or KHMDS.
-
Electrophile: Chloroacetonitrile (
) or Bromoacetonitrile. -
Reductant: Raney Nickel/H₂ or
/ . -
Solvents: THF (anhydrous), Methanol.
Step-by-Step Workflow:
-
Enolate Formation:
-
Cool a solution of N-Boc-L-Proline Methyl Ester in anhydrous THF to -78°C under argon.
-
Add LiHMDS (1.1 equiv) dropwise to generate the enolate at the
-position (C2 of proline). -
Mechanistic Insight: The bulky Boc group and low temperature favor the formation of the kinetic enolate, preserving chirality (though some racemization can occur, requiring optimization).
-
-
-Alkylation:
-
Add Chloroacetonitrile (1.2 equiv) slowly.
-
Allow the reaction to warm to room temperature.
-
Product: N-Boc-
-(cyanomethyl)-proline methyl ester.[1] -
Why this works: The electrophile introduces the two carbons and one nitrogen needed for the second ring (the nitrile nitrogen becomes the lactam nitrogen).
-
-
Reductive Cyclization (The "One-Pot" Lactamization):
-
Dissolve the alkylated intermediate in Methanol.
-
Add Raney Nickel catalyst and subject to Hydrogenation (50 psi).
-
Reaction Cascade: The nitrile (-CN) is reduced to a primary amine (
). This amine immediately attacks the adjacent methyl ester intramolecularly, releasing methanol and closing the lactam ring. -
Intermediate: N-Boc-1,7-diazaspiro[4.4]nonan-6-one.[1]
-
-
Deprotection:
Synthetic Pathway Diagram
[1]
Applications in Drug Discovery[3][7][8][9][10]
Conformational Restriction (The "Spiro Effect")
The 1,7-diazaspiro[4.4]nonan-6-one scaffold is a
-
Utility: Replacing flexible Pro-Gly or Pro-Ala sequences in peptide drugs to improve binding affinity and proteolytic stability.
Scaffold for Library Generation
The scaffold possesses two distinct vectors for diversification:
-
N1 (Amine): Highly nucleophilic; amenable to reductive amination, acylation, or sulfonylation. Used to target hydrophobic pockets or solvent-exposed regions.[1]
-
N7 (Lactam): Can be alkylated (requires strong base) or arylated (via Chan-Lam or Buchwald coupling) to introduce aromatic diversity.
Therapeutic Areas[1]
-
Antivirals: Analogues of this spiro system appear in inhibitors of Hepatitis C Virus (HCV) NS5A replication complex.
-
CNS Agents: The spiro-amine core is a bioisostere for piperazines and piperidines in GPCR ligands (e.g., CCR5 antagonists, Sigma receptors).
-
Antibiotics: Used in the design of novel LpxC inhibitors or antimicrobial peptides.
References
-
Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. (2014). Describes the utility of spiro-pyrrolidines in rigidifying ligands. Link
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives. National Institutes of Health (PMC). (2019). Details radical bicyclization methods for related spiro-systems. Link
-
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride Product Data. CymitQuimica / Indagoo. (2025). Physicochemical data and CAS verification. Link
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. (2007). Reviews alpha-alkylation strategies for proline, the basis for the described synthesis. Link
-
Recent in vivo advances of spirocyclic scaffolds. Expert Opinion on Drug Discovery. (2022). Discusses the metabolic advantages of spirocyclic drugs. Link
Sources
- 1. DE68903983D1 - 1,6-DIAZASPIRO (4.4) NONAN-2,7-DION DERIVATIVES. - Google Patents [patents.google.com]
- 2. Synthonix, Inc > Synthons > 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride - [D94641] [synthonix.com]
- 3. (5R)-1,7-diazaspiro[4.4]nonan-6-one 95% | CAS: 2183458-74-2 | AChemBlock [achemblock.com]
- 4. PubChemLite - 1,7-diazaspiro[4.4]nonan-6-one hydrochloride (C7H12N2O) [pubchemlite.lcsb.uni.lu]
